1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride, also known by its alternate name [1-(Piperazin-1-yl)ethyl]benzene, is a piperazine compound primarily used for biochemical research . Its chemical formula is C₁₂H₁₈N₂ , and it has a molecular weight of 190.28 g/mol . The compound appears as a light yellow oil in its native state .
Scientific Research Applications
Synthesis and Characterization
1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride is a chemical compound that has been explored in various synthetic and pharmacological studies. For instance, its derivatives have been synthesized and characterized for potential antimicrobial activities. Rajkumar, Kamaraj, and Krishnasamy (2014) demonstrated a method for synthesizing novel piperazine derivatives, showcasing their antibacterial and antifungal properties (Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).
Pharmacological Evaluations
The compound and its derivatives have been evaluated for various pharmacological effects. A study by Archana (2021) synthesized novel piperazine derivatives as potential anticonvulsant agents, highlighting the versatility of the piperazine scaffold in drug development (A. Archana, 2021). Another study focused on the discovery and bioactivity of bis(heteroaryl)piperazines as non-nucleoside HIV-1 reverse transcriptase inhibitors, underscoring the therapeutic potential of piperazine derivatives in antiviral therapy (D. Romero et al., 1994).
Chemical Structure and Activity Relationship
The chemical structure of piperazine derivatives plays a crucial role in their biological activity. Kumar et al. (2017) designed and synthesized a series of piperazine compounds, investigating their antidepressant and antianxiety activities (J. Kumar et al., 2017). This study highlights the importance of structural modifications in enhancing pharmacological profiles.
Metabolic Studies
Metabolism studies of piperazine derivatives provide insights into their pharmacokinetics and potential toxicity. Jiang et al. (2007) explored the metabolism of a piperazine-based anticancer compound in rats, identifying several metabolites and shedding light on the compound's metabolic pathways (Xiaomei Jiang et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-1-[4-(1-phenylethyl)piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O.ClH/c1-12(13-5-3-2-4-6-13)16-7-9-17(10-8-16)14(18)11-15;/h2-6,12H,7-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPGWESEOOOUOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24835620 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.